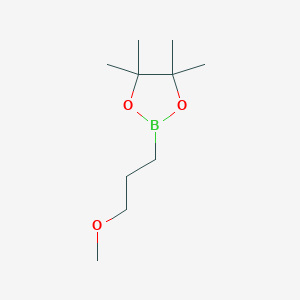

2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester with a methoxypropyl substituent attached to the dioxaborolane ring. This compound is widely used in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its stability and reactivity. Its structure features a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with a 3-methoxypropyl chain, which enhances solubility in polar solvents compared to aryl-substituted analogs .

Key physicochemical properties include:

- Molecular formula: C11H23BO3

- Molecular weight: 214.11 g/mol

- Synthesis: Prepared via palladium-catalyzed borylation or derivatization of pre-functionalized boronate esters. For example, it serves as a precursor for chlorinated derivatives under electrochemical conditions (79% yield) .

- Applications: Intermediate in pharmaceuticals (e.g., cancer therapeutics) and materials science .

Properties

IUPAC Name |

2-(3-methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCAZCNJOALZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610387 | |

| Record name | 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667917-13-7 | |

| Record name | 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667917-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-methoxypropylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

3-Methoxypropylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

Oxidation: The boronic ester can be oxidized to the corresponding alcohol using hydrogen peroxide or other oxidizing agents.

Hydrolysis: In the presence of water, the boronic ester can hydrolyze to form the corresponding boronic acid and pinacol.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Biaryls: Formed in Suzuki-Miyaura cross-coupling reactions.

Alcohols: Formed in oxidation reactions.

Boronic Acids: Formed in hydrolysis reactions.

Scientific Research Applications

2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications, including:

Organic Synthesis: As a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active compounds.

Material Science: In the preparation of polymers and advanced materials.

Biological Studies: As a tool for labeling and detecting biomolecules.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or substituted alkene. The molecular targets are typically aryl or vinyl halides, and the pathways involved include transmetalation and reductive elimination.

Comparison with Similar Compounds

Substituent-Driven Reactivity and Stability

The table below compares the target compound with analogs differing in substituent groups:

Key Observations :

- Electron-Donating Groups : The methoxypropyl group in the target compound improves solubility in polar solvents (e.g., MeOH, DMF) compared to aryl-substituted derivatives like MesBpin or TipBpin, which are more lipophilic .

- Steric Effects : Bulky substituents (e.g., triisopropylphenyl in TipBpin) reduce reactivity in sterically demanding reactions but enhance selectivity .

- Synthetic Flexibility : Iodomethyl and chlorinated derivatives (e.g., 96-sub) enable further functionalization via nucleophilic substitution or cross-coupling .

Biological Activity

2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, along with relevant research findings and case studies.

- Molecular Formula : C13H19BO3

- Molecular Weight : 234.1 g/mol

- Structure : The compound features a dioxaborolane ring which is known for its reactivity and ability to form stable complexes with various biological molecules.

Antibacterial Activity

Research has shown that compounds with dioxaborolane structures can exhibit significant antibacterial activity. In a study involving various derivatives of 1,3-dioxolanes (which share structural similarities), it was found that many compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 625 µg/mL |

| Compound B | S. epidermidis | 1250 µg/mL |

| Compound C | E. faecalis | 625 µg/mL |

| Compound D | P. aeruginosa | 500 µg/mL |

The specific activity of this compound against these bacteria remains to be fully characterized; however, its structural analogs suggest a potential for similar efficacy.

Antifungal Activity

In addition to antibacterial properties, compounds in the dioxaborolane class have also been evaluated for antifungal activity. The previously mentioned study indicated that many synthesized derivatives exhibited significant antifungal effects against Candida albicans, a common pathogenic yeast .

Table 2: Antifungal Activity of Related Compounds

| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | C. albicans | 500 µg/mL |

| Compound B | C. albicans | 250 µg/mL |

These findings suggest that this compound may also possess antifungal properties worth investigating.

The mechanism by which dioxaborolane compounds exert their biological effects is not fully understood but may involve interactions with bacterial cell wall synthesis or interference with metabolic pathways essential for pathogen survival. Studies have indicated that such compounds can covalently bind to key proteins in bacterial cells, leading to disruption of essential functions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.